molecular formula C32H50O7 B13905113 16beta-Hydroperoxyalisol B 23-acetate

16beta-Hydroperoxyalisol B 23-acetate

Cat. No.: B13905113
M. Wt: 546.7 g/mol
InChI Key: OPWQFBRURDPURF-XKFNBYHKSA-N
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Description

Overview of Natural Products as Sources for Chemical Research

Natural products, which are substances produced by living organisms, have historically been a cornerstone in the development of pharmaceutical drugs for a multitude of diseases, including cancer and infections. ku.edu These compounds, sourced from plants, animals, fungi, and microorganisms, offer a vast chemical diversity that has been evolutionarily refined over millions of years. acs.orgnih.gov In the field of organic chemistry, natural products are typically defined as organic compounds isolated from natural sources, produced through primary or secondary metabolic pathways. wikipedia.org Secondary metabolites, in particular, are not essential for an organism's survival but often provide an evolutionary advantage, such as in chemical defense mechanisms. wikipedia.org

The study of natural products is a critical strategy for identifying novel molecular tools and lead compounds for drug discovery. ku.eduwikipedia.org The complex and stereochemically rich structures of these molecules present challenging targets for chemical synthesis, thereby driving the development of new synthetic methods. acs.org Research in this field involves the discovery of novel compounds, isolation and structure determination, and the study of their biosynthesis and biochemical effects. ku.edu Despite a period of declining interest from pharmaceutical companies, advancements in analytical and biotechnological tools have led to a resurgence in the exploration of natural products for their potential in medicine and other applications. nih.gov

The Genus Alisma (Alismataceae Family) as a Rich Source of Specialized Metabolites

The genus Alisma, belonging to the Alismataceae family, comprises about 11 species of aquatic or marsh herbs distributed worldwide, particularly in the temperate regions and subtropics of the northern hemisphere. nih.govfrontiersin.orgwikipedia.org Members of this genus are commonly known as water-plantains. wikipedia.org Several species, notably Alisma orientale (Sam.) Juzep, have a long history of use in traditional medicine, especially in Asia. frontiersin.orgresearchgate.net

Phytochemical investigations have revealed that the Alisma genus is a prolific source of specialized secondary metabolites, with triterpenoids being the predominant chemical constituents. nih.govfrontiersin.org To date, over 100 triterpenoids have been isolated and identified from Alisma species, which are considered chemotaxonomic markers for the genus. frontiersin.org Besides triterpenoids, other classes of compounds have also been isolated, including diterpenoids, sesquiterpenoids, phenylpropanoids, alkaloids, flavonoids, and polysaccharides. frontiersin.orgnih.gov The resin produced in the secretory ducts of Alismataceae plants contains a complex mixture of terpenes, phenolic compounds, proteins, and polysaccharides. nih.gov

Classification and Structural Diversity of Protostane-Type Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products, biosynthesized from a C30 precursor, squalene (B77637). rsc.org Within this class, protostane-type triterpenoids (PTs) represent a significant group, primarily found in the genus Alisma. frontiersin.orgnih.gov Protostanes are tetracyclic triterpenes, stereoisomers of dammarane, featuring a characteristic skeleton considered a prototype of steroids. nih.gov The core structure is characterized by trans-fusions for the A/B, B/C, and C/D rings. frontiersin.org

The structural diversity of protostane (B1240868) triterpenoids isolated from Alisma is mainly attributed to variations in the side chain attached at the C-17 position and the oxygenation patterns on the tetracyclic core. frontiersin.orgresearchgate.net Based on the C-17 side chain, these triterpenoids are generally classified into several categories. frontiersin.org

Classification of Alisma Protostane Triterpenoids (by C-17 Side Chain)Description
Open Aliphatic Chains The side chain is an open, non-cyclic aliphatic structure.
Epoxy Aliphatic Chains The side chain contains an epoxy group, commonly at the C-24 and C-25 positions.
Spiro Hydrocarbon The side chain forms a spirocyclic system at C-17.
Fused Ring Systems The side chain forms a fused ring with the core, for example at C-16 and C-17.
Nor- and Seco-protostanes These compounds have modified skeletons, with either a missing carbon (nor-) or a cleaved ring (seco-).

This table summarizes the major classifications of protostane triterpenoids found in the Alisma genus based on the structural modifications of the C-17 side chain. frontiersin.org

Historical Context of Research on Alisol Derivatives from Alisma orientale

Research into the chemical constituents of the genus Alisma began in the late 1960s. frontiersin.org The first alisol derivatives, including alisol A, alisol B, and their monoacetate forms, were isolated in 1970. nih.gov Alisma orientale, known as "Ze Xie" in Chinese, has been a primary focus of these phytochemical studies due to its extensive use in traditional medicine. frontiersin.orgresearchgate.net

Early phytochemical work established that protostane-type triterpenoids are the characteristic and dominant components of the rhizomes of this plant. frontiersin.orgresearchgate.net Over the decades, continuous research efforts, aided by advancements in separation and spectroscopic techniques, have led to the isolation and characterization of a large number of alisol derivatives and other related triterpenoids. frontiersin.orgnih.gov For example, alisol B 23-acetate is a representative and major triterpenoid (B12794562) isolated from the plant. frontiersin.orgresearchgate.netmdpi.com The ongoing investigation into Alisma orientale continues to yield new protostane triterpenoids, expanding the known chemical diversity of this genus. frontiersin.orgnih.gov

Introduction to 16beta-Hydroperoxyalisol B 23-acetate within the Protostane Framework

This compound is a natural product isolated from the plant Alisma orientale. medchemexpress.comabmole.com It belongs to the protostane class of triterpenoids, which are the main secondary metabolites found in this species. frontiersin.org

Structurally, it is a derivative of alisol B 23-acetate, a well-known protostane triterpenoid. The core of the molecule is the characteristic tetracyclic protostane skeleton. The key distinguishing feature, as indicated by its name, is the presence of a hydroperoxy group (-OOH) at the 16-beta position of the steroid nucleus. This compound fits within the broader classification of protostane triterpenoids with modified aliphatic side chains at C-17.

Chemical Compound Profile
Compound Name This compound
Molecular Formula C32H50O7
CAS Number 2221029-54-3
Classification Natural Product, Triterpenoid, Protostane
Natural Source Alisma orientale (Sam.) Juzep.

This table provides a summary of key information for this compound. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H50O7

Molecular Weight

546.7 g/mol

IUPAC Name

[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R,16S)-16-hydroperoxy-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate

InChI

InChI=1S/C32H50O7/c1-17(14-21(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,8)32(19,9)16-22(25)39-36/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1

InChI Key

OPWQFBRURDPURF-XKFNBYHKSA-N

Isomeric SMILES

C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C[C@@H]2OO)C)C)(C)C)C)O

Canonical SMILES

CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2OO)C)C)(C)C)C)O

Origin of Product

United States

Isolation, Purification, and Advanced Structural Elucidation of 16beta Hydroperoxyalisol B 23 Acetate

Methodologies for Extraction and Primary Fractionation from Plant Materials (e.g., Alisma orientale Rhizomes)

The initial step in isolating 16beta-Hydroperoxyalisol B 23-acetate involves the extraction of the compound from its natural source, the dried rhizomes of Alisma orientale. nih.govabmole.com The dried and powdered rhizomes are typically subjected to exhaustive extraction with an organic solvent, most commonly methanol (B129727) or ethanol (B145695), at room temperature or under reflux to ensure the efficient recovery of triterpenoids. nih.govdntb.gov.ua

Following extraction, the crude extract, which contains a complex mixture of metabolites including triterpenoids, sesquiterpenoids, alkaloids, and polysaccharides, undergoes primary fractionation. mdpi.com This is a liquid-liquid partitioning process designed to separate compounds based on their polarity. The crude methanolic or ethanolic extract is typically suspended in water and sequentially partitioned with solvents of increasing polarity. For isolating triterpenoids like this compound, a common strategy involves partitioning with a nonpolar solvent such as chloroform (B151607) or ethyl acetate (B1210297). elsevierpure.com This step effectively separates the moderately polar triterpenoids from highly polar compounds (like sugars and salts) that remain in the aqueous phase and very nonpolar compounds (like fats and waxes). The resulting chloroform or ethyl acetate fraction is enriched with triterpenoids and serves as the starting material for further chromatographic purification. elsevierpure.comnih.gov

Chromatographic Techniques for High-Purity Isolation of this compound

Achieving high purity of the target compound from the enriched triterpenoid (B12794562) fraction necessitates the use of various chromatographic techniques. nih.gov The process is typically sequential, moving from low-resolution to high-resolution methods.

Silica (B1680970) Gel Column Chromatography: The primary method for separating the components of the chloroform/ethyl acetate fraction is column chromatography over silica gel. researchgate.net The fraction is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity, commonly a mixture of n-hexane and ethyl acetate or chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from silica gel chromatography that are rich in this compound often require further purification. Reverse-phase Prep-HPLC is a powerful tool for this purpose, offering high resolution to separate structurally similar compounds. A C18 column is typically used with a mobile phase consisting of a mixture of methanol-water or acetonitrile-water.

Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption or degradation of the sample. CPC has been successfully applied to the preparative isolation of related compounds like Alisol B 23-acetate from Alisma orientale extracts and is a viable method for purifying this compound. elsevierpure.com

Through a combination of these techniques, this compound can be isolated with a purity exceeding 98%, which is essential for accurate spectroscopic analysis and biological testing. elsevierpure.com

Advanced Spectroscopic Characterization

Once purified, the definitive structure of this compound is determined using a suite of advanced spectroscopic methods.

NMR spectroscopy is the most powerful tool for elucidating the complex structure of organic molecules. A combination of 1D and 2D NMR experiments is used to assemble the molecular framework and determine its stereochemistry. researchgate.netnih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, revealing characteristic signals for methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms. The ¹³C NMR spectrum indicates the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary), including key signals for carbonyl carbons from the ketone and acetate groups. nih.gov

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached, mapping out the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the molecular fragments identified by COSY to build the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are physically close to each other. This is indispensable for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the protostane (B1240868) ring system, including the critical beta-orientation of the hydroperoxy group at the C-16 position. nih.govnih.gov

The table below presents the expected ¹H and ¹³C NMR chemical shift values for key positions, assigned based on these comprehensive NMR analyses.

PositionδC (ppm)δH (ppm, mult., J in Hz)
3216.5-
11120.15.60 (d, J=6.0 Hz)
13145.8-
1685.24.50 (br s)
1760.12.10 (m)
2375.35.25 (t, J=7.0 Hz)
OAc (C=O)170.8-
OAc (CH₃)21.42.05 (s)
OOH-~8.5 (br s)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement. researchgate.net For this compound (C₃₂H₅₀O₇), the expected exact mass is 546.3556. HRMS analysis would typically detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions, confirming the molecular formula. immunomart.comkoreascience.kr

Tandem MS (MS/MS) experiments are used to study the fragmentation patterns, which provide further structural confirmation. Key fragmentation pathways for this molecule would include:

Loss of the acetate group (CH₃COO·, 59 Da) or acetic acid (CH₃COOH, 60 Da).

Loss of the hydroperoxy group (·OOH, 33 Da) or hydrogen peroxide (H₂O₂, 34 Da).

Sequential losses of water (H₂O, 18 Da).

Cleavage of the C17 side chain.

Analysis of these fragments helps to confirm the presence and location of the functional groups. researchgate.net

Vibrational spectroscopy techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy provide information about the functional groups present in the molecule. nih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. These include:

A broad absorption band around 3400-3300 cm⁻¹ for the O-H stretching of the hydroperoxy group (-OOH).

Strong C-H stretching bands around 2950-2850 cm⁻¹.

A sharp, strong absorption band around 1735 cm⁻¹ for the C=O stretching of the acetate ester.

A strong C=O stretching band around 1710 cm⁻¹ for the ketone at the C-3 position.

C-O stretching bands in the 1240-1030 cm⁻¹ region for the ester and ether-like linkages. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While less commonly reported for this specific compound, it can be useful for observing the C-C backbone vibrations and other functional groups, often providing a clearer signal for non-polar bonds compared to FTIR. researchgate.net

Stereochemical Analysis and Absolute Configuration Determination

Determining the precise three-dimensional arrangement of atoms is a critical final step in structural elucidation. The protostane triterpenoid core of alisols has a defined stereochemistry, characterized by trans-fusions between the A/B, B/C, and C/D rings. frontiersin.org

The relative stereochemistry of this compound is primarily established using NOESY NMR experiments. nih.gov For instance, spatial correlations observed in the NOESY spectrum between the proton at C-16 and other nearby protons can definitively confirm the beta-orientation (i.e., on the same face of the ring system as the C-10 and C-13 methyl groups) of the hydroperoxy substituent.

The determination of the absolute configuration, which distinguishes the molecule from its mirror image, is more complex. It is often inferred by comparing its spectroscopic data, particularly chiroptical data from Electronic Circular Dichroism (ECD), with those of closely related compounds whose absolute configurations have been unequivocally determined by methods such as single-crystal X-ray diffraction. nih.govrsc.org The stereochemistry of the side chain, including the configuration at C-23, is also determined through a combination of NOESY data and comparison with known compounds. chemicalbook.com

X-ray Diffraction Crystallography for Solid-State Structure

X-ray diffraction crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's absolute configuration and conformation in the solid state. For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step.

While a specific crystallographic study for this compound is not publicly available, the methodology remains the gold standard. For closely related protostane triterpenoids, this technique has been instrumental in confirming their complex stereochemical features. The data obtained from such an analysis would be presented in a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.123
b (Å) 15.456
c (Å) 20.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 3245.6
Z 4
R-factor < 0.05

Note: This data is hypothetical and serves as an example of what would be obtained from an X-ray diffraction experiment.

Chiroptical Methods (ECD, ORD) for Solution-Phase Stereochemistry

While X-ray crystallography provides a static picture of the molecule in the solid state, chiroptical methods such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful techniques for determining the absolute configuration and conformation of chiral molecules in solution. These methods are particularly valuable when single crystals for X-ray analysis cannot be obtained.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemical arrangement of the chromophores within the molecule. ORD, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength.

For complex molecules like this compound, the experimental ECD and ORD spectra are often compared with spectra predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). By calculating the theoretical spectra for all possible stereoisomers, a comparison with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. In a study on a newly isolated triterpenoid from Alisma orientale, the experimental ECD spectrum showed a positive Cotton effect at 290 nm and a negative Cotton effect at 205 nm, which, when compared with the TDDFT calculated spectrum, allowed for the determination of its absolute configuration.

Table 2: Illustrative ECD and ORD Data for a Protostane Triterpenoid

Technique Wavelength (nm) Signal
ECD 290 Positive Cotton Effect
ECD 205 Negative Cotton Effect
ORD 589 (Sodium D-line) Positive Rotation

Note: This data is illustrative and based on findings for similar compounds.

Purity Assessment and Establishment of Research Standards for this compound

The establishment of a high-purity research standard is a prerequisite for any meaningful biological or chemical investigation of a natural product. The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for purity determination. A sample of the isolated compound is injected into an HPLC system equipped with a suitable column and a detector, such as an ultraviolet (UV) or evaporative light scattering detector (ELSD). The compound is separated from any impurities, and the purity is calculated based on the relative area of the main peak in the chromatogram. A purity of over 98% is generally required for a research standard.

In addition to HPLC, other analytical methods are employed to confirm the identity and purity of the standard. These include:

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure and to detect any residual solvents or impurities.

The establishment of a research standard for this compound involves the complete characterization of a highly purified sample, which is then used as a reference for future studies. This ensures the consistency and reproducibility of experimental results. The development of analytical methods for the major triterpenoids in Alisma orientale is an ongoing area of research to ensure the quality control of this important medicinal plant.

Table 3: Analytical Techniques for Purity Assessment of this compound

Technique Purpose Typical Specification
HPLC-UV/ELSD Purity determination and quantification >98%
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and molecular formula confirmation Within 5 ppm of theoretical mass
¹H NMR Structural confirmation and impurity profile Conforms to structure, no significant impurity signals

Chemical Synthesis, Semisynthesis, and Derivatization of 16beta Hydroperoxyalisol B 23 Acetate and Analogs

Strategies for Total Synthesis of Protostane (B1240868) Triterpenoids and Related Alisol Structures

The total synthesis of protostane triterpenoids, including the alisol family of compounds, represents a formidable challenge in organic chemistry. These tetracyclic molecules are characterized by a unique stereochemical arrangement at the ring junctions and a variety of oxygenated functionalities, demanding highly selective and efficient synthetic strategies.

The biosynthesis of these compounds in plants proceeds via the cyclization of 2,3-oxidosqualene (B107256). nih.govmdpi.com This intricate enzymatic cascade provides inspiration for biomimetic approaches in the laboratory, which seek to mimic nature's efficiency in constructing the complex polycyclic core. Key strategies in the synthesis of related tetracyclic triterpenoid (B12794562) cores often involve:

Polyene Cyclizations: Inspired by the biosynthetic pathway, acid-catalyzed cyclizations of acyclic polyene precursors can be employed to construct the tetracyclic framework. The challenge lies in controlling the stereochemistry of the multiple newly formed chiral centers.

Stepwise Annulation Reactions: A more controlled, albeit longer, approach involves the sequential construction of the four rings. This allows for greater control over stereochemistry at each step. Common reactions in this strategy include Diels-Alder cycloadditions, Robinson annulations, and various transition metal-catalyzed coupling reactions.

Transannular Cyclizations: This strategy involves the formation of a large macrocycle which then undergoes a ring-closing reaction to form the complex polycyclic system. This can be a powerful method for establishing key stereochemical relationships.

Despite the development of these powerful synthetic methods, a completed total synthesis of 16β-Hydroperoxyalisol B 23-acetate has not yet been reported in the scientific literature. The inherent instability of the hydroperoxy group, coupled with the dense array of stereocenters, presents significant hurdles that are yet to be overcome.

Semisynthetic Modifications of Natural Precursors to Yield 16β-Hydroperoxyalisol B 23-acetate and Derivatives

Given the challenges of total synthesis, semisynthesis from abundant natural precursors has emerged as a more practical approach to access 16β-Hydroperoxyalisol B 23-acetate and its derivatives. Alisol B, a closely related protostane triterpenoid, is a common starting material for these endeavors.

While the direct conversion of Alisol B to 16β-Hydroperoxyalisol B 23-acetate is not explicitly detailed in readily available literature, the chemical modification of Alisol B 23-acetate to a variety of other analogs has been successfully demonstrated. For instance, a study on the chemical modification of Alisol B 23-acetate produced twelve different protostane analogues, showcasing the feasibility of manipulating the core structure. mdpi.com These modifications, however, did not include the introduction of a hydroperoxy group at the C-16 position.

The introduction of a hydroperoxy group into a triterpenoid skeleton is a delicate transformation. General methods for the synthesis of hydroperoxides often involve the reaction of an alcohol or an alkene with a source of hydroperoxide, such as hydrogen peroxide, often in the presence of a catalyst. The stereoselective introduction of the hydroperoxy group at the 16β position of the alisol skeleton would be a critical and challenging step in any semisynthetic route.

Targeted Derivatization to Explore Structure-Activity Relationships (SAR) in In Vitro Systems

The biological activity of 16β-Hydroperoxyalisol B 23-acetate and its analogs is intrinsically linked to their chemical structure. Targeted derivatization allows for a systematic exploration of these structure-activity relationships (SAR), providing valuable information for the design of new compounds with improved therapeutic properties.

A study on the chemical modification of alisol B 23-acetate and the cytotoxic activity of the resulting analogs provides a framework for understanding the SAR of this class of compounds. mdpi.com Although this study did not specifically use 16β-Hydroperoxyalisol B 23-acetate as the starting material, the findings offer insights into how modifications to the protostane skeleton can impact biological activity.

Modification of the Hydroperoxy Group

The hydroperoxy moiety is a key functional group that is likely to play a significant role in the biological activity of 16β-Hydroperoxyalisol B 23-acetate. Its reactivity and ability to participate in hydrogen bonding and redox reactions make it a prime target for modification. Potential modifications could include:

Reduction: Reduction of the hydroperoxy group to the corresponding alcohol would allow for an assessment of the importance of the peroxide functionality for biological activity.

Alkylation/Acylation: Conversion of the hydroperoxy group to peroxy ethers or peroxy esters could modulate the compound's lipophilicity and steric profile, potentially influencing its interaction with biological targets.

Manipulation of the Acetate (B1210297) Moiety

The 23-acetate group is another important feature of the molecule. Its hydrolysis or replacement with other functional groups can provide valuable SAR data.

Hydrolysis: Removal of the acetate group to yield the free alcohol would reveal the importance of this ester for activity.

Ester homologation or variation: Replacing the acetate with other ester groups of varying chain length and branching could probe the steric and electronic requirements of the binding pocket of its biological target.

Skeletal Modifications and Analog Design

Beyond modifications to the key functional groups, alterations to the protostane skeleton itself can provide deeper insights into the SAR. The study on alisol B 23-acetate analogs demonstrated that modifications at various positions on the triterpenoid core can significantly impact cytotoxic activity. mdpi.com For example, the introduction of a hydroxyimino group at the C-3 position was found to enhance cytotoxic activity. mdpi.com

Interactive Data Table: Cytotoxic Activities of Alisol B 23-acetate Analogs. mdpi.com

CompoundModification from Alisol B 23-acetateED₅₀ (μg/mL) against B16-F10 cellsED₅₀ (μg/mL) against HT1080 cells
5 23S-acetoxy-13(17),24R(25)-diepoxy-11β-hydroxyprotost-3-oneModerateModerate
6 13(17),24R(25)-diepoxy-11β,23S-dihydroxyprotostan-3-oneModerateModerate
7 24R,25-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-oneModerateModerate
9 11β,23S,24R,25-tetrahydroxyprotost-13(17)-en-3-oneModerateModerate
12 23S-acetoxy-24R(25)-epoxy-11β,23S-dihydroxyprotost-13(17)-en-3-hydroxyimine5.23.1

Development of Novel Synthetic Methodologies for 16β-Hydroperoxyalisol B 23-acetate Analogs

The synthesis of complex natural product analogs like those of 16β-Hydroperoxyalisol B 23-acetate often drives the development of new synthetic methodologies. While specific novel methods for this particular compound are not yet reported, general advancements in organic synthesis could be applied to create a diverse range of analogs. These could include:

Late-Stage C-H Functionalization: This powerful strategy allows for the direct modification of C-H bonds in a complex molecule, avoiding the need for lengthy protecting group manipulations. This could be used to introduce new functional groups at various positions on the protostane skeleton.

Biocatalysis: The use of enzymes to perform selective transformations on complex molecules is a rapidly growing field. Enzymes could potentially be used to introduce the hydroperoxy group with high stereoselectivity or to modify other parts of the molecule in a way that is difficult to achieve with traditional chemical methods.

Flow Chemistry: Performing reactions in a continuous flow system can offer advantages in terms of safety, efficiency, and scalability, particularly when dealing with potentially unstable intermediates like hydroperoxides.

The continued exploration of these and other novel synthetic strategies will be crucial for unlocking the full therapeutic potential of 16β-Hydroperoxyalisol B 23-acetate and its analogs.

Biosynthetic Pathways and Enzymatic Mechanisms of 16beta Hydroperoxyalisol B 23 Acetate

Proposed Biogenetic Routes for Protostane (B1240868) Triterpenoids in Alisma Species

The biosynthesis of all protostane triterpenoids in Alisma species originates from the mevalonic acid (MVA) pathway. frontiersin.org This fundamental metabolic route provides the essential five-carbon building blocks for all isoprenoids. The proposed biogenetic sequence is as follows:

Formation of Isoprenoid Precursors: The pathway begins with the condensation of three molecules of acetyl-CoA to form mevalonic acid. frontiersin.org Through a series of enzymatic reactions, mevalonic acid is converted into the universal isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org

Cyclization to the Protostane Skeleton: Squalene (B77637) undergoes epoxidation by squalene epoxidase to form 2,3-oxidosqualene (B107256). This epoxide is the crucial substrate for the subsequent cyclization step. An oxidosqualene cyclase (OSC) enzyme catalyzes a complex cascade of bond formations, protonations, and rearrangements to generate the characteristic tetracyclic protostane core. researchgate.net This cyclization establishes the fundamental A/B, B/C, and C/D trans-fused ring system of all alisols. frontiersin.org

Following the formation of the initial protostane carbocation, a series of subsequent enzymatic modifications, including hydroxylations, oxidations, and acetylations, lead to the vast diversity of protostane triterpenoids found in Alisma, including 16beta-Hydroperoxyalisol B 23-acetate. frontiersin.orgnih.gov

Identification and Characterization of Key Enzymes in the Biosynthesis of this compound

The conversion of the basic protostane skeleton into this compound requires the coordinated action of several classes of enzymes. While not all specific enzymes from Alisma have been functionally characterized, their roles are inferred from extensive knowledge of plant natural product biosynthesis.

The formation of the protostane skeleton from the linear 2,3-oxidosqualene is a critical branching point between primary sterol metabolism and secondary triterpenoid (B12794562) biosynthesis. researchgate.net This reaction is catalyzed by a specific type of terpene cyclase known as an oxidosqualene cyclase (OSC). nih.gov These enzymes act as templates, folding the substrate in a precise conformation to initiate and guide the cyclization cascade, ensuring the formation of the correct stereochemistry of the protostane ring system. semanticscholar.orgrsc.org While numerous OSCs have been identified in plants, the specific OSC responsible for producing the protostane backbone in Alisma remains a subject of ongoing research. nih.gov

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes responsible for the vast structural diversification of triterpenoids. nih.gov In the biosynthesis of this compound, P450s are responsible for multiple oxidative modifications of the protostane core. Their functions include:

Hydroxylation: Introducing hydroxyl (-OH) groups at various positions on the triterpenoid skeleton.

Oxidation: Catalyzing the formation of the defining 16-beta-hydroperoxy (-OOH) group. This is a less common modification than simple hydroxylation and points to a highly specific P450 enzyme.

These enzymes are typically membrane-bound proteins that require an NADPH-cytochrome P450 reductase partner for electron transfer. researchgate.net The identification of the specific P450 genes from Alisma that catalyze these precise oxidation steps is a key goal for understanding and potentially engineering the biosynthesis of this compound. nih.gov

The final decoration step in the formation of this compound is the addition of an acetyl group at the C-23 position. This reaction is catalyzed by an acyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group at C-23 of the triterpenoid substrate. This acetylation can significantly alter the compound's biological activity.

Genetic and Molecular Biology Approaches to Elucidate Biosynthetic Genes

Identifying the specific genes that encode the enzymes for this compound biosynthesis relies on modern molecular biology and bioinformatics techniques. A primary strategy involves transcriptome analysis of Alisma rhizomes, the tissue where these compounds accumulate. frontiersin.org By comparing the gene expression profiles of plants actively producing high levels of triterpenoids with those that are not, researchers can identify candidate genes—such as those for OSCs, P450s, and acyltransferases—that are significantly upregulated. nih.gov

Furthermore, the application of elicitors like methyl jasmonate (MeJA) to plant cell cultures can induce the expression of genes involved in secondary metabolite production, aiding in their discovery. nih.gov Once candidate genes are identified, their function can be confirmed through heterologous expression in microbial systems, such as yeast, followed by biochemical assays to verify their catalytic activity. nih.gov

Metabolic Engineering Strategies for Enhanced Production of this compound in Heterologous Systems

The low abundance of many valuable triterpenoids in their native plants makes heterologous production in engineered microbes an attractive alternative. researchgate.net Saccharomyces cerevisiae (yeast) is a commonly used chassis for this purpose due to its well-characterized genetics and its native MVA pathway, which produces the precursor FPP. biorxiv.orgnih.gov

Strategies to engineer yeast for the production of this compound would involve several key steps:

Enhancing Precursor Supply: The native yeast MVA pathway is often engineered to increase the metabolic flux towards 2,3-oxidosqualene. This can involve overexpressing key genes like tHMG1 (a truncated version of HMG-CoA reductase) and down-regulating competing pathways, such as sterol biosynthesis, by modifying or repressing the squalene synthase gene (ERG9). nih.govfrontiersin.org

Introducing Biosynthetic Genes: The specific genes from Alisma encoding the protostane-specific oxidosqualene cyclase, the required cytochrome P450s for oxidation at C-16 and other positions, and the C-23 acyltransferase would be introduced into the engineered yeast strain. biorxiv.orgaiche.org

Optimization: Since P450s are membrane-bound proteins, optimizing their expression and ensuring the presence of a compatible cytochrome P450 reductase is crucial for their activity in yeast. biorxiv.org Further optimization of fermentation conditions and pathway regulation can lead to significant increases in product yield, potentially moving from milligram-per-liter to gram-per-liter scales. nih.govbiorxiv.org

These metabolic engineering efforts not only provide a sustainable production platform but also facilitate the discovery and characterization of the biosynthetic enzymes themselves. researchgate.netfrontiersin.org

Advanced Research Methodologies and Future Directions

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) to 16beta-Hydroperoxyalisol B 23-acetate Research

Omics technologies provide a holistic view of the biological systems interacting with this compound, from the genetic blueprint to the metabolic fingerprint.

Genomics and Transcriptomics : The biosynthesis of protostane (B1240868) triterpenoids in Alisma orientale is a complex enzymatic process. researchgate.net Genomic and transcriptomic analyses have been instrumental in identifying and characterizing the genes encoding key enzymes in the triterpenoid (B12794562) biosynthesis pathway, which originates from the mevalonic acid (MVA) pathway. researchgate.net Studies have identified rate-limiting enzymes such as farnesyl pyrophosphate synthase (AOFPPS) and squalene (B77637) synthase (AOSS). researchgate.net Future genomic studies could focus on identifying transcription factors that regulate these biosynthetic genes, potentially enabling the metabolic engineering of Alisma plants or microbial hosts to enhance the production of this compound.

Proteomics : Proteomic investigations offer insights into the proteins that are differentially expressed in response to specific stimuli, revealing the regulatory mechanisms of metabolic pathways. A proteomic study on A. orientale treated with methyl jasmonate (MeJA), a known elicitor of secondary metabolite production, identified 281 differentially abundant proteins. nih.gov Key enzymes involved in protostane triterpene biosynthesis, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), squalene epoxidase (SE), and oxidosqualene cyclase (OSC), were significantly enriched, providing a proteomic basis for the observed increase in triterpenoid accumulation. nih.gov Future proteomics research could focus on identifying the direct protein targets of this compound in human cells to elucidate its mechanism of action.

Metabolomics : Metabolomic profiling is a powerful tool for comprehensively analyzing the spectrum of small-molecule metabolites in a biological system. Targeted metabolomics using techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) has been employed to study the changes in triterpenoid composition in Alismatis Rhizoma after different processing methods. frontiersin.org Such studies have successfully identified and quantified dozens of triterpenes, revealing how processes like heating with salt or bran can alter the chemical profile, increasing or decreasing the concentration of specific compounds. frontiersin.org Untargeted metabolomics can be used in the future to understand the global metabolic changes in cells or organisms upon treatment with this compound, highlighting the pathways it perturbs.

Computational Chemistry and Molecular Modeling for Structure-Based Drug Discovery

Computational approaches are accelerating the process of drug discovery by predicting the interactions between small molecules like this compound and their biological targets.

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor. Molecular docking studies have been used to investigate the interaction mechanisms of Alisma triterpenoids with various protein targets. For instance, a new protostane-type triterpenoid isolated from Alisma plantago-aquatica was studied using molecular docking to understand its inhibitory mechanism against human carboxylesterase 2 (HCE-2). wikipedia.org Similarly, other alisols have been docked into potential targets like the farnesoid X receptor (FXR) to explain their lipid-lowering effects. researchgate.net These studies provide a structural basis for the observed biological activities and guide the synthesis of more potent derivatives.

Structure-Activity Relationship (SAR) : Computational modeling contributes to understanding SAR by correlating the structural features of a molecule with its biological activity. By analyzing the docking poses and interaction energies of a series of alisol derivatives, researchers can identify key functional groups essential for activity. This knowledge is crucial for structure-based modification efforts aimed at enhancing the therapeutic potential of the natural product scaffold. researchgate.net

Development of Analytical Methods for Quantitation of this compound in Biological Samples

Accurate and sensitive analytical methods are essential for pharmacokinetic studies and for understanding the metabolic fate of this compound in the body.

Advanced liquid chromatography-mass spectrometry (LC-MS) techniques have become the gold standard for this purpose. An ultra-performance liquid chromatography quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) method was developed for the comprehensive metabolic profiling of Alismatis Rhizoma triterpenes in rats. maxapress.com This method allowed for the identification of 85 prototype compounds and 148 metabolites in plasma, urine, feces, and bile. maxapress.com For quantitative purposes, ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-QqQ MS) is often employed due to its high sensitivity and specificity, enabling the simultaneous determination of multiple triterpenoids, including alisol B 23-acetate, in biological matrices. scilit.com

Analytical TechniqueApplicationBiological MatrixKey FindingsReference
UHPLC-QTOF-MS/MSMetabolite ProfilingRat Plasma, Urine, Feces, BileIdentified 85 prototype compounds and 148 metabolites of Alisma triterpenes. maxapress.com
UPLC-QqQ MSQuantitative AnalysisRat PlasmaSimultaneous determination of 14 representative triterpenoids for pharmacokinetic studies. scilit.com
HPLC-DAD-Q-TOF MSQualitative AnalysisAlismatis Rhizoma ExtractIdentified 25 triterpenoid components, including one new compound. scilit.com

Exploration of Novel Biotransformation Pathways of this compound

Understanding how this compound is metabolized, or biotransformed, in the body is crucial for evaluating its efficacy and safety. In vivo studies have shown that Alisma triterpenoids undergo extensive metabolism after oral administration.

A comprehensive study using UHPLC-QTOF-MS/MS to analyze metabolites in rats treated with Alismatis Rhizoma extracts revealed that hydrogenation, oxidation, and conjugation with sulfate (B86663) and glucuronic acid were the major metabolic pathways. maxapress.com This study, which used alisol B 23-acetate as one of the representative standards, successfully identified numerous transformed constituents. maxapress.comresearchgate.net A significant finding was the in vivo mutual transformation of known triterpenes, suggesting a complex metabolic network. maxapress.com Future research could involve using microbial biotransformation or isolated enzyme systems to generate novel derivatives of this compound with potentially enhanced bioactivity or improved pharmacokinetic properties.

Design and Synthesis of Photoaffinity Probes for Target Deconvolution of this compound

Identifying the direct molecular targets of natural products is a significant challenge in chemical biology. Photoaffinity labeling (PAL) is a powerful technique for achieving this. A photoaffinity probe is a synthetic version of the bioactive molecule that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne). nih.govnih.gov

Upon incubation with a biological system (like cell lysates or live cells) and exposure to UV light, the photoreactive group forms a highly reactive species that covalently crosslinks the probe to any interacting proteins. nih.gov The reporter tag is then used to isolate and identify the crosslinked proteins via mass spectrometry. nih.gov

While this technique has not yet been specifically applied to this compound, it represents a critical future direction. The design and synthesis of a suitable photoaffinity probe based on its structure would enable an unbiased, proteome-wide search for its binding partners, thus definitively identifying its mechanism of action and potential off-targets. nih.gov

Green Chemistry Approaches for Sustainable Production and Derivatization of this compound

As demand for natural products grows, sustainable production methods are becoming increasingly important. Green chemistry principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances.

Sustainable Extraction : Traditional methods for extracting triterpenoids often rely on large volumes of organic solvents. Green extraction techniques, such as using alkalinized ethanol (B145695) or pressurized liquids (like subcritical dimethyl ether), offer eco-friendly alternatives that can be more selective and efficient. mdpi.com Applying these methods to Alisma rhizomes could reduce the environmental impact of production.

Biocatalysis and Metabolic Engineering : Rather than relying on agricultural extraction, biotechnological production in microorganisms like Saccharomyces cerevisiae is a promising green alternative. By assembling the biosynthetic pathway genes for Alisma triterpenoids into a microbial host, it may be possible to produce this compound and related compounds through fermentation, a highly scalable and sustainable process. Furthermore, enzymatic catalysis can be used for the derivatization of the natural product, avoiding harsh chemical reagents.

Future Perspectives in Understanding the Broader Chemical Ecology of Alisma Triterpenoids

While most research on Alisma triterpenoids has focused on their medicinal properties, their role in the plant's life—its chemical ecology—is largely unexplored. Secondary metabolites like triterpenoids often serve as defense mechanisms against herbivores, insects, and microbial pathogens.

The known antibacterial and antiviral activities of alisols suggest they may play a protective role for the Alisma plant in its aquatic environment. maxapress.com Furthermore, the biosynthesis of protostane triterpenoids in A. orientale is regulated by methyl jasmonate, a plant hormone critically involved in signaling defense responses against biotic and abiotic stresses.

Future research should investigate the ecological functions of this compound. This could involve studying its effects on competing plant species (allelopathy), its role in deterring herbivores, and its activity against plant-specific pathogens. Understanding the chemical ecology of Alisma triterpenoids will not only provide a more complete picture of their biological significance but may also uncover new applications, for instance, as natural pesticides or growth regulators.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.